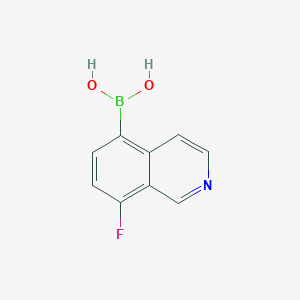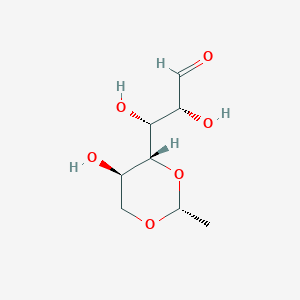
4,6-O-(1R)-Ethylidene-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-O-(1R)-Ethylidene-D-glucose is a derivative of D-glucose, a simple sugar and an important carbohydrate in biology. This compound is characterized by the presence of an ethylidene group at the 4 and 6 positions of the glucose molecule. It is often used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-(1R)-Ethylidene-D-glucose typically involves the protection of the hydroxyl groups at the 4 and 6 positions of D-glucose. One common method is the use of ethylboranediyl protection, where D-glucose reacts with ethylboranediyl reagents to form the protected intermediate. Subsequent acylation and deprotection steps yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of carbohydrate chemistry and protection-deprotection strategies are likely employed on a larger scale to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-O-(1R)-Ethylidene-D-glucose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the glucose molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4,6-O-(1R)-Ethylidene-D-glucose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 4,6-O-(1R)-Ethylidene-D-glucose involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism. The ethylidene group at the 4 and 6 positions can influence the compound’s binding affinity and specificity for these enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4,6-O-(1R)-1-carboxyethylidene-beta-D-galactopyranoside: Similar in structure but with a carboxyethylidene group instead of an ethylidene group.
4,6-O-(1R)-1-carboxyethylidene-alpha-D-galactose: Another similar compound with a carboxyethylidene group.
Uniqueness
4,6-O-(1R)-Ethylidene-D-glucose is unique due to its specific ethylidene modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H14O6 |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxy-3-[(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxan-4-yl]propanal |
InChI |
InChI=1S/C8H14O6/c1-4-13-3-6(11)8(14-4)7(12)5(10)2-9/h2,4-8,10-12H,3H2,1H3/t4-,5+,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
CYJNDOQNVXFIJC-OZRXBMAMSA-N |
Isomerische SMILES |
C[C@@H]1OC[C@H]([C@@H](O1)[C@@H]([C@H](C=O)O)O)O |
Kanonische SMILES |
CC1OCC(C(O1)C(C(C=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



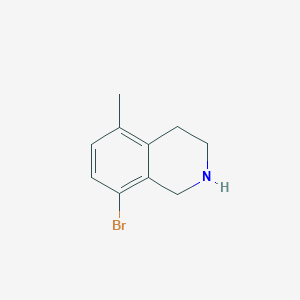
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoic acid](/img/structure/B13447812.png)
![4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13447813.png)
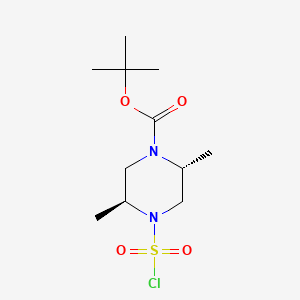

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid](/img/structure/B13447835.png)

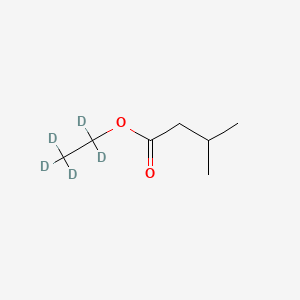
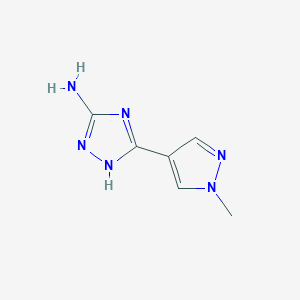
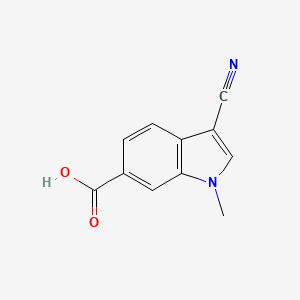

![1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one](/img/structure/B13447901.png)
